O-(4-Fluoro-2-methylphenyl)hydroxylamine

Description

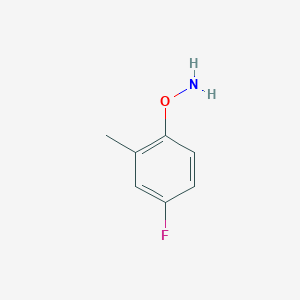

O-(4-Fluoro-2-methylphenyl)hydroxylamine is an aryl-substituted hydroxylamine derivative characterized by a hydroxylamine (-NH2O-) group bonded to a para-fluoro and ortho-methyl-substituted benzene ring. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom and the electron-donating methyl group, which influence its reactivity, stability, and spectroscopic profiles.

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

O-(4-fluoro-2-methylphenyl)hydroxylamine |

InChI |

InChI=1S/C7H8FNO/c1-5-4-6(8)2-3-7(5)10-9/h2-4H,9H2,1H3 |

InChI Key |

QLXRPCSGLMAWIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)ON |

Origin of Product |

United States |

Preparation Methods

General Procedure

A common and efficient method involves the reduction of 4-fluoro-2-methyl-nitrobenzene or structurally related nitro compounds under catalytic conditions using hydrazine hydrate as the reducing agent in the presence of a catalyst such as cobalt or other transition metals. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures (-10°C) to control selectivity and yield.

Representative Example

-

- Substrate: 2-nitrotoluene (analogous to 4-fluoro-2-methyl-nitrobenzene)

- Catalyst: Cobalt (0.7 g)

- Solvent: Tetrahydrofuran (120 mL)

- Reducing agent: Hydrazine hydrate (80% concentration, 150 mmol)

- Temperature: -10°C

- Reaction time: 2 hours

-

- Conversion efficiency: 99%

- Selectivity: 95%

- Product: Corresponding aromatic hydroxylamine derivative

This method exemplifies high transformation efficiency and selectivity, making it suitable for preparing O-(4-Fluoro-2-methylphenyl)hydroxylamine under carefully controlled conditions.

N-Acylation Post-Reduction

After the reduction step, the aromatic hydroxylamine can be further functionalized by N-acylation to improve stability or modify reactivity. This involves reacting the hydroxylamine intermediate with acyl chlorides such as methyl chloroformate.

-

- Reagent: Methyl chloroformate (50 mmol)

- Temperature: -10°C

- Reaction time: 2 hours

-

- Transformation efficiency: 99%

- Selectivity: 96%

This step is useful for producing N-acylated hydroxylamine derivatives with high purity and yield.

Mitsunobu Reaction-Based Synthesis

An alternative and versatile synthetic route to O-alkylhydroxylamines, including this compound, is the Mitsunobu reaction starting from the corresponding alcohol.

General Procedure

- Alcohol (1 mmol) is dissolved in freshly distilled tetrahydrofuran (THF, 5 mL).

- Triphenylphosphine (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol) are added.

- The mixture is cooled to 0°C, and diisopropyl azodicarboxylate (1.1 mmol) is added dropwise.

- The reaction is allowed to warm to room temperature over 3 hours.

- Hydrazine monohydrate (1.1 mmol) is then added to deprotect the phthalimide group.

- The mixture is stirred for 30 minutes, filtered, and concentrated.

- Purification is achieved by flash chromatography, and the product is isolated as its hydrochloride salt.

Advantages

- This method allows for the preparation of O-alkylhydroxylamines with high purity (above 95%).

- It is applicable to a wide range of substituted phenyl alcohols, including fluoro- and methyl-substituted derivatives.

- The reaction conditions are mild and allow for good functional group tolerance.

Example Yield

- O-(2,3-Dihydro-1H-inden-2-yl)-hydroxylamine hydrochloride was synthesized in 81% yield using this method, demonstrating the efficiency of the Mitsunobu approach for aromatic hydroxylamines.

Comparative Analysis of Preparation Methods

| Aspect | Catalytic Reduction with Hydrazine Hydrate | Mitsunobu Reaction Route |

|---|---|---|

| Starting Material | Nitroaromatic compound | Aromatic alcohol |

| Reaction Conditions | Low temperature (-10°C), THF solvent | Room temperature, THF solvent |

| Catalyst/Reagents | Cobalt catalyst, hydrazine hydrate | Triphenylphosphine, N-hydroxyphthalimide, diisopropyl azodicarboxylate, hydrazine |

| Reaction Time | ~2 hours | ~3-4 hours (including deprotection) |

| Yield and Selectivity | High (95-99%) | High purity (>95%), yield ~80% |

| Product Isolation | Filtration and purification | Flash chromatography and salt formation |

| Functional Group Tolerance | Moderate | High |

| Scalability | Suitable for scale-up | Suitable but requires careful reagent handling |

Additional Research Findings

- The reduction method using hydrazine hydrate and cobalt catalyst has been demonstrated to achieve nearly quantitative conversion with high selectivity, making it a preferred method for the synthesis of aromatic hydroxylamines such as this compound.

- The Mitsunobu reaction offers a complementary route, especially when the corresponding alcohols are available or easily synthesized, allowing for the preparation of O-alkylhydroxylamines with structural diversity and high purity.

- NMR characterization (1H, 13C, 19F) and high-resolution mass spectrometry confirm the structure and purity of the synthesized hydroxylamines in both methods.

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluoro-2-methylphenyl)hydroxylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro compounds, while reduction reactions typically produce amines .

Scientific Research Applications

O-(4-Fluoro-2-methylphenyl)hydroxylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Fluoro-2-methylphenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in biological activity, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the aryl ring significantly modulate the electronic environment of hydroxylamine derivatives. Below is a comparative analysis with structurally related compounds:

*Inferred data based on substituent effects and analogs.

Spectroscopic Differences

- Fluorine vs. Methoxy Groups: Fluorine substituents induce pronounced deshielding in neighboring aromatic protons (e.g., δ ~7.0–7.5 for para-fluoro in the target compound vs. δ ~6.8–7.4 for methoxy analogs) .

Stability and Reactivity

- Electron-Withdrawing Effects : The fluorine atom in the target compound stabilizes the hydroxylamine group against oxidation compared to electron-donating substituents (e.g., OCH3 in 4h) .

- Steric Effects : The ortho-methyl group reduces susceptibility to nucleophilic attack relative to unsubstituted analogs like O-(3-methoxybenzyl)hydroxylamine (4i) .

Pharmacological Potential

While compounds like O-(3-morpholinobenzyl)hydroxylamine (20j) are studied as pharmacological chaperones , the target compound’s fluorine substituent may enhance metabolic stability and bioavailability, a common strategy in medicinal chemistry.

Q & A

Q. What computational tools model the compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 (PDB: 1TQN) using AMBER. Fluorophenyl groups show strong π-π stacking with Phe226.

- Docking Studies (AutoDock Vina) : Predict binding poses and affinity scores (ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.